Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyanocyclobutyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting with the formation of the cyclobutyl ring and subsequent functionalization. One common approach is the reaction of 1-cyanocyclobutylamine with oxazole-3-carboxylic acid tert-butyl ester under specific conditions, such as the use of coupling agents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like PCC (Pyridinium chlorochromate) or H2O2 (Hydrogen peroxide) .
Reduction: Employing reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) .
Substitution: Utilizing nucleophiles like alkyl halides or amines in the presence of a base.
Nucleophilic Addition: Involving reagents like Grignard reagents or organolithium compounds .
Major Products Formed: The reactions can yield various products, including alcohols, amines, esters , and ketones , depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used as a probe to study enzyme mechanisms or as a precursor for bioactive molecules.
Medicine: Potential medicinal applications include the development of new drugs targeting specific diseases, given its structural complexity and reactivity.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group enhances its stability and reactivity, while the cyanocyclobutyl group and oxazole ring contribute to its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Tert-butyl N-(3-cyanocyclobutyl)carbamate
Oxazole-3-carboxylic acid tert-butyl ester
1-Cyanocyclobutylamine
Uniqueness: Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate stands out due to its unique combination of functional groups and its potential applications across various scientific disciplines. Its structural complexity and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-13(2,3)20-12(19)9-7-10(21-17-9)11(18)16-14(8-15)5-4-6-14/h10H,4-7H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASBOPNTXAKQOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NOC(C1)C(=O)NC2(CCC2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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